molecular formula C8H5FN2O B3176881 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190322-05-4

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B3176881
CAS No.: 1190322-05-4
M. Wt: 164.14 g/mol
InChI Key: AWNHUJBMTUBRLV-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a high-purity fluorinated azaindole derivative supplied as a solid, serving as a versatile and valuable chemical building block in organic synthesis and drug discovery programs . This compound is characterized by its molecular formula C8H5FN2O and a molecular weight of 164.14 g/mol . Its structure, which can be represented by the SMILES notation O=CC1=CNC2=CC=C(F)N=C12, features a pyrrolopyridine scaffold with a reactive aldehyde moiety and a fluorine substituent, making it an ideal precursor for the synthesis of more complex molecules through condensation, nucleophilic addition, and metal-catalyzed cross-coupling reactions . Researchers primarily utilize this compound as a key intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and other small-molecule therapeutics where the pyrrolopyridine core is a privileged structure . The compound requires specific storage conditions under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and/or purity. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-6-8(11-7)5(4-12)3-10-6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNHUJBMTUBRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223501
Record name 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde
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Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-05-4
Record name 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=1190322-05-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Fluoro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde

Retrosynthetic Approaches to the 5-Fluoro-1H-pyrrolo[3,2-b]pyridine Core

A logical retrosynthetic analysis of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde suggests several viable pathways. The formyl group at the 3-position can be disconnected via a formylation reaction, such as the Vilsmeier-Haack reaction, from the 5-Fluoro-1H-pyrrolo[3,2-b]pyridine core.

Further disconnection of the 5-Fluoro-1H-pyrrolo[3,2-b]pyridine core can be approached in two primary ways:

Disconnection of the pyrrole (B145914) ring: This approach involves the formation of the pyrrole ring from a suitably substituted pyridine (B92270) precursor. This strategy would begin with a 5-fluoropyridine derivative, onto which the pyrrole ring is annulated.

Disconnection of the pyridine ring: Alternatively, the synthesis can commence with a pre-formed pyrrole intermediate, followed by the construction of the pyridine ring.

The regioselective introduction of the fluorine atom is a critical consideration. It can be introduced either at an early stage, by starting with a fluorinated precursor, or at a later stage on the pre-formed pyrrolo[3,2-b]pyridine scaffold.

Construction of the Pyrrolo[3,2-b]pyridine System

The assembly of the fused pyrrolo[3,2-b]pyridine ring system is a pivotal step in the synthesis. The two main strategies are detailed below.

Pyrrole Ring Formation via Cyclization from Pyridine Precursors

This is a widely employed strategy for the synthesis of azaindoles. rsc.org It typically involves the use of a substituted aminopyridine as the starting material. For the synthesis of the target molecule, a plausible precursor would be a 3-amino-4-substituted-5-fluoropyridine.

A general representation of this approach is the cyclization of 3-amino-4-methylpyridines. For instance, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles through a [4+1] cyclization. chemrxiv.orgrsc.org While this example leads to a different isomer and substitution pattern, the underlying principle of activating the methyl group for cyclization is relevant.

A hypothetical route to the 5-fluoro-1H-pyrrolo[3,2-b]pyridine core could involve a starting material like 3-amino-5-fluoro-4-methylpyridine. The methyl group could be functionalized to introduce the remaining atoms of the pyrrole ring.

Pyridine Ring Formation from Pyrrole-Containing Intermediates

While less common for this specific isomer, the construction of the pyridine ring onto a pre-existing pyrrole is a viable synthetic strategy. This approach would start with a functionalized pyrrole, for example, a pyrrole-3-carboxaldehyde, which can be converted to a 7-aminoindole derivative. nih.gov This strategy highlights the versatility of using pyrrole as a foundational building block.

A potential synthetic sequence could involve the reaction of a suitably substituted pyrrole with reagents that provide the necessary carbon and nitrogen atoms to form the pyridine ring.

Regioselective Introduction of the Fluorine Atom at the 5-Position

The introduction of the fluorine atom at the 5-position of the pyrrolo[3,2-b]pyridine core requires careful consideration of regioselectivity. The challenge lies in directing the fluorination to the desired position on the pyridine ring of the azaindole system. alfa-chemistry.com

Balz-Schiemann Reaction and Variants for Fluorination

The Balz-Schiemann reaction is a classical method for the introduction of fluorine onto an aromatic ring. alfa-chemistry.com This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding primary aromatic amine.

In the context of synthesizing 5-fluoro-1H-pyrrolo[3,2-b]pyridine, this would necessitate the synthesis of 5-amino-1H-pyrrolo[3,2-b]pyridine as a precursor. Diazotization of this amine with a source of nitrite (B80452) in the presence of tetrafluoroboric acid would yield the diazonium salt, which upon heating, would decompose to give the desired 5-fluoro derivative. The success of this reaction is contingent on the stability of the diazonium intermediate and the regioselectivity of the initial amination.

Table 1: Key Features of the Balz-Schiemann Reaction

FeatureDescription
Starting Material Primary aromatic amine
Reagents NaNO₂, HBF₄ (or other sources of NO⁺ and BF₄⁻)
Intermediate Aryl diazonium tetrafluoroborate salt
Reaction Type Sandmeyer-type reaction
Key Transformation Ar-NH₂ → Ar-F

Electrophilic Fluorination Methodologies

Direct electrophilic fluorination of the pyrrolo[3,2-b]pyridine ring system is an alternative approach. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. The regioselectivity of electrophilic aromatic substitution on the 4-azaindole (B1209526) core is a critical factor. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. However, the precise outcome can be influenced by the reaction conditions and the substituents already present on the ring system.

For the related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), regioselective fluorination at the C4 position has been achieved through lithium-halogen exchange followed by quenching with an electrophilic fluorine source. acs.org A similar strategy could potentially be adapted for the 4-azaindole system, provided a suitable halo-substituted precursor at the 5-position is accessible.

Table 2: Common Electrophilic Fluorinating Agents

ReagentChemical Name
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
N-Fluorobenzenesulfonimide (NFSI) N-Fluorobenzenesulfonimide

Lithium-Halogen Exchange Followed by Electrophilic Fluorine Quenching

A prominent strategy for the introduction of a fluorine atom at the 5-position of the pyrrolo[3,2-b]pyridine ring system involves a lithium-halogen exchange reaction. This kinetically controlled process is typically rapid, often proceeding faster than proton transfer. scribd.comharvard.edu The reaction is initiated by treating a 5-bromo-1H-pyrrolo[3,2-b]pyridine precursor with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This results in the formation of a highly reactive 5-lithiated intermediate.

The subsequent and crucial step is the quenching of this organolithium species with an electrophilic fluorine source. Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed for this purpose. nih.gov The electrophilic fluorine atom is readily attacked by the nucleophilic carbon of the lithiated pyrrolopyridine, leading to the formation of the desired 5-fluoro derivative. The choice of organolithium reagent and reaction conditions is critical to minimize side reactions. nih.gov For instance, using two equivalents of t-BuLi can be advantageous as the second equivalent reacts with the t-BuI byproduct. harvard.edu

Table 1: Reagents for Lithium-Halogen Exchange and Fluorination

Step Reagent Class Specific Examples Purpose
Lithium-Halogen Exchange Organolithium Reagent n-Butyllithium, tert-Butyllithium Generation of a nucleophilic lithiated intermediate

Stereocontrolled Synthesis and Chirality Considerations

For the parent compound, this compound, the molecule is achiral and therefore does not require stereocontrolled synthesis. However, if chiral centers are introduced into the molecule through subsequent modifications or if the synthesis originates from a chiral precursor, then considerations of stereochemistry would become paramount. In such hypothetical scenarios, asymmetric synthesis techniques would be necessary to control the formation of specific stereoisomers.

Installation of the Carbaldehyde Group at the 3-Position

The introduction of the carbaldehyde group at the C3 position of the 5-fluoro-1H-pyrrolo[3,2-b]pyridine core is a key synthetic transformation. This can be achieved through direct formylation reactions or by the conversion of other functional groups.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the 5-fluoro-1H-pyrrolo[3,2-b]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 3-carbaldehyde. wikipedia.org The reactivity of the substrate is crucial, and the pyrrolo[3,2-b]pyridine system, being an analog of indole, is sufficiently activated for this electrophilic substitution.

Hydroxymethyl group: A 3-hydroxymethyl group can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Carboxylic acid or its derivatives: A 3-carboxylic acid can be reduced to the aldehyde. This often requires a two-step process involving initial conversion to a more reactive derivative like an acid chloride or an ester, followed by a controlled reduction using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Nitrile group: A 3-cyano group can be reduced to the aldehyde, for instance, by using DIBAL-H, followed by aqueous workup.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to construct complex molecular frameworks. Palladium-mediated reactions are particularly powerful tools for the synthesis and functionalization of heterocyclic compounds like this compound.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are instrumental in forming carbon-carbon bonds. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.comnih.gov In the context of synthesizing precursors to the target molecule, a 3-halo-5-fluoro-1H-pyrrolo[3,2-b]pyridine could be coupled with a protected acetylene (B1199291) derivative. The resulting alkyne could then be further elaborated to the carbaldehyde functionality. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst. nih.gov

The Suzuki reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. nih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com For the synthesis of derivatives, a 3-bromo or 3-iodo-5-fluoro-1H-pyrrolo[3,2-b]pyridine could be coupled with various aryl or heteroaryl boronic acids to introduce diversity at the 3-position. nih.govnih.gov The resulting biaryl compound could then potentially be converted to the carbaldehyde.

Table 2: Palladium-Mediated Cross-Coupling Reactions in Heterocyclic Synthesis

Reaction Reactants Catalyst System Bond Formed
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl Halide Palladium Catalyst + Copper(I) Co-catalyst C(sp)-C(sp²)

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the construction of complex molecules. For the synthesis of this compound, C-H functionalization of a 5-fluoro-7-azaindole precursor presents a plausible and efficient strategy for the introduction of the crucial formyl group at the C3 position.

The 7-azaindole nucleus is known to undergo regioselective C-H functionalization. Various metal-catalyzed reactions, including those employing palladium, rhodium, and copper, have been successfully utilized to functionalize the C2 and C3 positions of the pyrrole ring.

One potential strategy involves a Vilsmeier-Haack type reaction on a suitably protected 5-fluoro-7-azaindole. This reaction, which utilizes a phosphorus oxychloride and a formamide (B127407) derivative such as N,N-dimethylformamide (DMF), is a classic method for the formylation of electron-rich heterocycles. The regioselectivity of this reaction on the 7-azaindole ring system is often directed to the C3 position, which is desirable for the synthesis of the target molecule.

Alternatively, transition metal-catalyzed C-H carbonylation could be employed. This approach would involve the direct introduction of a carbonyl group at the C3 position using carbon monoxide as a C1 source in the presence of a suitable catalyst and oxidant. While this method can be highly efficient, careful optimization of reaction conditions would be necessary to control regioselectivity and prevent side reactions, especially given the presence of the fluorine substituent.

Below is a table summarizing potential C-H functionalization strategies for the formylation of a 5-fluoro-7-azaindole intermediate.

StrategyReagentsPotential AdvantagesKey Considerations
Vilsmeier-Haack ReactionPOCl₃, DMFWell-established, often high-yieldingRequires protection of the pyrrole nitrogen
Metal-Catalyzed CarbonylationCO, Pd(OAc)₂, oxidantAtom-economical, direct introduction of CORegioselectivity, catalyst stability

Protecting Group Chemistry in Multi-Step Synthesis of this compound

In a multi-step synthesis of a complex molecule like this compound, the judicious use of protecting groups is paramount. The 7-azaindole scaffold contains a reactive N-H group in the pyrrole ring that often requires protection to ensure the desired reactivity and prevent unwanted side reactions during subsequent synthetic transformations.

The choice of a protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal at a later stage. For the synthesis of the target compound, a protecting group for the pyrrole nitrogen would likely be introduced early in the synthetic sequence.

Commonly used protecting groups for the 7-azaindole nitrogen include sulfonyl groups like tosyl (Ts) and benzenesulfonyl (Bs), as well as carbamates such as tert-butyloxycarbonyl (Boc). Silyl protecting groups, for instance, triisopropylsilyl (TIPS), and alkyl groups like 2-(trimethylsilyl)ethoxymethyl (SEM) have also been employed. The SEM group, in particular, has been noted for its dual role as a protecting group and an activator for nucleophilic aromatic substitution on the 7-azaindole ring. thieme-connect.com

The introduction and removal of these protecting groups are well-established procedures. For instance, a tosyl group can be introduced using tosyl chloride in the presence of a base like sodium hydride and can be removed under basic conditions (e.g., NaOH). The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) and is readily cleaved under acidic conditions.

The following table provides an overview of common protecting groups for the 7-azaindole nitrogen and their typical conditions for introduction and removal.

Protecting GroupIntroduction ReagentsRemoval Conditions
Tosyl (Ts)TsCl, NaHNaOH, MeOH
tert-Butyloxycarbonyl (Boc)Boc₂O, DMAPTFA or HCl
2-(Trimethylsilyl)ethoxymethyl (SEM)SEMCl, NaHTBAF or acid

Optimization of Reaction Conditions and Process Development for Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, optimization of reaction conditions and robust process development are crucial for ensuring a safe, efficient, and cost-effective manufacturing process.

Key parameters that require careful optimization include reaction temperature, concentration, catalyst loading, and reaction time. For instance, in a palladium-catalyzed C-H functionalization step, minimizing the catalyst loading without compromising the yield and reaction rate is a primary goal of process development. This not only reduces costs but also minimizes the levels of residual metal in the final product.

The choice of solvent is another critical factor. A solvent that is effective for the reaction, allows for easy product isolation, and meets safety and environmental standards is ideal. Crystallization is often the preferred method for purification on a large scale as it can be more efficient and economical than chromatographic techniques. Therefore, developing a robust crystallization process to obtain the desired product in high purity is a key aspect of process development. researchgate.net

Furthermore, ensuring the scalability of each synthetic step is essential. Reactions that are high-yielding and robust on a small scale may not perform as well on a larger scale due to issues such as heat transfer and mixing. Therefore, careful engineering and process safety assessments are necessary to ensure a smooth scale-up.

The table below highlights key areas of focus during the optimization and process development for the synthesis of this compound.

ParameterObjectiveCommon Challenges
Catalyst LoadingMinimize catalyst usageDecreased reaction rate, lower yield
Solvent SelectionSafe, effective, and environmentally friendlySolubility issues, difficult workup
Product IsolationDevelop a scalable purification methodImpurity removal, product polymorphism
Process SafetyEnsure safe operation on a large scaleExothermic reactions, handling of hazardous reagents

Reactivity and Derivatization Strategies of 5 Fluoro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde group at the C-3 position is a key site for synthetic transformations, characterized by the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl

The most fundamental reaction of the aldehyde is the nucleophilic addition to the carbonyl group. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. pressbooks.pub The reactivity of the aldehyde is influenced by the electron-withdrawing nature of the fused pyrrolopyridine ring system.

Common nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl to form secondary alcohols after an acidic workup.

Cyanide Addition: The addition of a cyanide ion (typically from HCN or NaCN) forms a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Bisulfite Addition: Reaction with sodium bisulfite in an aqueous solution forms a crystalline bisulfite addition product, which can be useful for purification and regeneration of the aldehyde.

Table 1: Representative Nucleophilic Addition Reactions.
Nucleophile (Reagent)Product TypeGeneral Structure of Product
Grignard Reagent (R-MgX)Secondary AlcoholR-CH(OH)-Het
Organolithium (R-Li)Secondary AlcoholR-CH(OH)-Het
Cyanide (NaCN/H+)CyanohydrinNC-CH(OH)-Het
Sodium Bisulfite (NaHSO3)Bisulfite AdductHO-CH(SO3Na)-Het

Het represents the 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl core.

Condensation Reactions for C=N and C=C Bond Formation

Condensation reactions involve the nucleophilic addition to the carbonyl group followed by the elimination of a water molecule, leading to the formation of new double bonds. These reactions are pivotal for introducing diverse functionalities.

Imine (Schiff Base) Formation: Primary amines (R-NH₂) react with the aldehyde, typically under acidic catalysis, to form imines.

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding oximes and hydrazones, respectively. These are often stable, crystalline solids used for characterization.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) is a powerful method for converting the carbonyl group into a carbon-carbon double bond (alkene), offering high regioselectivity.

Knoevenagel Condensation: This reaction involves the condensation with compounds having an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base, yielding a C=C bond. nih.gov

Table 2: Common Condensation Reactions and Products.
ReactantProduct TypeBond Formed
Primary Amine (R-NH₂)Imine (Schiff Base)C=N
Hydroxylamine (NH₂OH)OximeC=N
Hydrazine (R-NHNH₂)HydrazoneC=N
Wittig Reagent (Ph₃P=CHR)AlkeneC=C
Active Methylene Compound (CH₂(CN)CO₂Et)Substituted AlkeneC=C

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) or sodium chlorite (B76162) (NaClO₂) can convert the aldehyde to the corresponding carboxylic acid, 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. researchgate.net The choice of reagent is critical to avoid unwanted oxidation of the electron-rich pyrrole (B145914) ring.

Reduction: The aldehyde is readily reduced to the primary alcohol, (5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol. This transformation can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (H₂/Pd, Pt, or Ni) is also an effective method.

Reductive Amination: This is a two-step, one-pot reaction where the aldehyde first reacts with an amine to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a new amine.

Table 3: Oxidation and Reduction of the Carbaldehyde Group.
TransformationReagent(s)Product
OxidationKMnO₄ or NaClO₂Carboxylic Acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol
Reductive AminationR₂NH, NaBH₃CNTertiary Amine

Reactivity of the Pyrrole Moiety

The fused pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and enabling functionalization at the ring carbons and the nitrogen atom.

Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the pyrrole ring. wikipedia.org In the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) system, the pyrrole ring is significantly more reactive towards electrophiles than the pyridine (B92270) ring. rsc.org The substitution pattern is governed by the directing effects of the fused pyridine ring, the pyrrole nitrogen, the C3-carbaldehyde, and the C5-fluoro substituent.

Directing Effects: The pyrrole nitrogen is strongly activating and directs electrophiles to the adjacent C2 position. However, this position is unsubstituted in the parent compound. The C3-carbaldehyde group is an electron-withdrawing and deactivating group. The C5-fluoro substituent is deactivating via induction but can donate electron density through resonance. The pyridine nitrogen is deactivating. The interplay of these effects suggests that the most probable site for electrophilic attack is the C2 position of the pyrrole ring, which is the most activated site in the 7-azaindole (B17877) nucleus. eurekaselect.com

Typical SEAr reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed with nitric acid in sulfuric acid, though milder conditions are often necessary to prevent degradation of the pyrrole ring.

Friedel-Crafts Reactions: Acylation and alkylation can be challenging on highly activated systems like pyrrole but can be achieved under specific conditions, often using milder Lewis acids.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions.
ReactionReagentPredicted Major Product
BrominationN-Bromosuccinimide (NBS)2-Bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
NitrationHNO₃/H₂SO₄ (mild conditions)5-Fluoro-2-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Acylation(CH₃CO)₂O / Lewis Acid2-Acetyl-5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Deprotonation and Anion Chemistry of the Pyrrole Nitrogen

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a strong base to generate a pyrrolyl anion. This anion is a potent nucleophile and can react with a variety of electrophiles, providing a straightforward route to N-substituted derivatives.

Deprotonation: Strong bases such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are typically used to deprotonate the pyrrole nitrogen.

N-Alkylation and N-Acylation: The resulting anion can be readily alkylated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acylated with acyl chlorides or anhydrides. This N-functionalization is often performed to protect the pyrrole nitrogen or to introduce specific side chains. For instance, protection with groups like tosyl (Ts) or trimethylsilylethoxymethyl (SEM) is common in multi-step syntheses. nih.govnih.gov

Table 5: N-Functionalization via Deprotonation.
BaseElectrophileProduct Type
Sodium Hydride (NaH)Methyl Iodide (CH₃I)N-Methylated
Potassium Hydride (KH)Benzyl Bromide (BnBr)N-Benzylated
Lithium Diisopropylamide (LDA)Acetyl Chloride (CH₃COCl)N-Acetylated
Sodium Hydride (NaH)Tosyl Chloride (TsCl)N-Tosylated

Reactivity of the Pyridine Moiety

The pyridine ring in 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is electron-deficient, a characteristic that is further amplified by the presence of the fluorine atom. This electronic nature primarily dictates its reactivity towards nucleophiles and in metal-catalyzed processes.

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Pyridine Ring

The fluorine atom at the C5 position of the pyrrolo[3,2-b]pyridine ring system renders this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups onto the pyridine moiety. The electron-withdrawing nature of the fused pyrrole ring and the pyridine nitrogen atom enhances the electrophilicity of the carbon atom attached to the fluorine, facilitating attack by nucleophiles.

A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion. The reaction conditions typically involve a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often require a base to either generate the active nucleophile or neutralize the liberated hydrogen fluoride. The general mechanism proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing features of the heterocyclic system.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous fluorinated 7-azaindole derivatives provides a strong indication of its potential. For instance, SNAr reactions on polyfluoroarenes are well-established, with the regioselectivity often governed by the electronic environment and steric factors. In the case of the target molecule, the presence of the aldehyde group on the pyrrole ring might electronically influence the pyridine ring, though this effect is transmitted through the fused ring system.

NucleophileReagents and ConditionsExpected Product
Primary/Secondary AmineR¹R²NH, Base (e.g., K₂CO₃), DMF, Heat5-(R¹R²-amino)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
AlkoxideR-OH, NaH, THF5-(R-alkoxy)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
ThiolateR-SH, Base (e.g., NaH), DMF5-(R-thio)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
This table presents expected outcomes based on the known reactivity of similar fluorinated heterocycles.

Directed Ortho Metalation (DOM) for Regioselective Functionalization

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. dicp.ac.cn This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In the context of 7-azaindole derivatives, the pyridine nitrogen can act as a directing group, facilitating lithiation at the C6 position.

For this compound, the pyridine nitrogen can direct metalation to the C6 position. However, the presence of the acidic N-H proton on the pyrrole ring necessitates protection prior to DoM to prevent competitive deprotonation. Common protecting groups include triisopropylsilyl (TIPS) or Boc groups. Once protected, treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures can achieve regioselective lithiation at C6. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide array of substituents.

The fluorine atom at C5 is expected to increase the acidity of the C6 proton through its inductive electron-withdrawing effect, potentially facilitating the metalation process. The aldehyde group at C3 is remote from the pyridine ring and, when the pyrrole nitrogen is protected, is less likely to interfere with the DoM on the pyridine ring. However, the choice of base and reaction conditions is crucial to avoid side reactions.

ElectrophileReagents and ConditionsExpected Product at C6
Iodine1. N-protection; 2. LDA, THF, -78 °C; 3. I₂6-Iodo derivative
Aldehyde/Ketone1. N-protection; 2. LDA, THF, -78 °C; 3. RCHO/RCOR'6-(Hydroxyalkyl) derivative
Trimethylsilyl chloride1. N-protection; 2. LDA, THF, -78 °C; 3. TMSCl6-(Trimethylsilyl) derivative
This table illustrates potential DoM reactions based on established procedures for 7-azaindoles.

Palladium-Catalyzed Transformations on the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. For this compound, these transformations can be applied to introduce carbon-carbon and carbon-heteroatom bonds on the pyridine ring. A common strategy involves the initial conversion of a C-H bond to a C-halogen or C-triflate bond, which then serves as a handle for cross-coupling reactions.

Following a DoM-iodination sequence to install an iodine atom at the C6 position, Suzuki, Stille, Sonogashira, and Heck couplings can be employed to introduce aryl, vinyl, alkynyl, and other carbon-based substituents. nih.gov The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as catalyst deactivation by the pyridine nitrogen. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue.

Direct C-H activation/functionalization on the pyridine ring of 7-azaindole derivatives is also an increasingly explored area. elsevierpure.com These methods offer a more atom-economical approach by avoiding the pre-functionalization step. For instance, palladium-catalyzed C-H arylation at the C2 position of 7-azaindoles has been reported. elsevierpure.com The regioselectivity of such reactions on the 5-fluoro-substituted scaffold would be an interesting area of investigation.

Coupling ReactionReagents and Conditions (starting from 6-iodo derivative)Expected Product at C6
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)6-Aryl derivative
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)6-Alkynyl derivative
Heck CouplingAlkene, Pd catalyst, Base (e.g., Et₃N)6-Alkenyl derivative
This table outlines potential palladium-catalyzed reactions on a derivatized form of the target compound.

Inter-Ring Electronic and Steric Influences on Reactivity

The pyrrole and pyridine rings in the 5-Fluoro-1H-pyrrolo[3,2-b]pyridine scaffold are electronically coupled, leading to a mutual influence on their respective reactivities. The electron-rich pyrrole ring can be considered as an electron-donating group with respect to the electron-deficient pyridine ring. This electronic communication can modulate the reactivity of both rings.

The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This generally leads to a deactivation of the pyridine ring towards electrophilic substitution and an activation towards nucleophilic attack. The aldehyde group at the C3 position is a strong electron-withdrawing group, which significantly deactivates the pyrrole ring towards electrophilic attack and increases the acidity of the N-H proton.

Steric effects also play a role in the derivatization of this molecule. The aldehyde group at C3 can sterically hinder reactions at the C2 position of the pyrrole ring. Similarly, substituents introduced at the C6 position of the pyridine ring can influence the accessibility of the pyridine nitrogen for coordination with metal catalysts.

Exploration of Rearrangement Reactions and Ring Expansions (if observed for analogues)

While specific rearrangement reactions or ring expansions for this compound are not well-documented, related heterocyclic systems are known to undergo such transformations under certain conditions. For instance, some fused pyridine derivatives can undergo ring-opening and ring-closing cascades in the presence of strong nucleophiles or under thermal or photochemical conditions.

The presence of the strained five-membered pyrrole ring fused to the six-membered pyridine ring could, in principle, provide a driving force for certain rearrangement reactions that lead to more stable isomeric structures. However, the aromaticity of both rings confers significant stability to the pyrrolo[3,2-b]pyridine core, making such transformations generally unfavorable without specific activation. Further research on the reactivity of this scaffold under a broader range of conditions is needed to explore the potential for such rearrangements.

Chemo- and Regioselectivity Control in Complex Derivatization

The presence of multiple reactive sites in this compound—namely the aldehyde carbonyl, the pyrrole N-H, the fluorinated pyridine ring, and various C-H bonds—presents a significant challenge in achieving chemo- and regioselectivity during derivatization. Careful selection of reagents, reaction conditions, and the use of protecting groups are essential for controlling the outcome of chemical transformations.

Chemoselectivity:

Aldehyde vs. Other Functional Groups: The aldehyde group is highly reactive towards nucleophiles and reducing agents. To perform reactions on other parts of the molecule, the aldehyde may need to be protected, for example, as an acetal.

Pyrrole N-H vs. Other Sites: The acidic N-H proton can be selectively deprotonated with a mild base or protected to prevent interference in reactions requiring strong bases or electrophilic reagents.

Pyridine Nitrogen: The basicity of the pyridine nitrogen allows for quaternization or coordination to Lewis acids, which can be used to modulate the reactivity of the pyridine ring.

Regioselectivity:

Pyrrole Ring: Electrophilic substitution on the pyrrole ring, if feasible despite the deactivating aldehyde group, would likely occur at the C2 position.

Pyridine Ring: As discussed, DoM can be used to selectively functionalize the C6 position. Nucleophilic aromatic substitution will selectively occur at the C5 position, displacing the fluorine atom.

By strategically combining protection/deprotection sequences with the inherent reactivity patterns of the different functional groups and ring systems, a high degree of control can be exerted over the derivatization of this complex molecule, enabling the synthesis of a wide range of analogs for various applications.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule by probing its molecular vibrations.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, the key vibrational modes are associated with the pyrrole (B145914) N-H group, the aldehyde carbonyl (C=O) group, the aromatic C-F bond, and the vibrations of the fused pyrrolopyridine ring system.

The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹, its position and shape influenced by intermolecular hydrogen bonding. The most intense and characteristic absorption would be the C=O stretching vibration of the aldehyde group, anticipated in the 1670-1700 cm⁻¹ range, typical for aromatic aldehydes. The C-F stretching vibration should produce a strong band between 1200 cm⁻¹ and 1300 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹. mdpi.comresearchgate.net

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Expected Intensity
ν(N-H) Pyrrole N-H Stretch 3100 - 3300 Medium, Broad
ν(C-H) Aromatic C-H Stretch 3000 - 3100 Medium
ν(C=O) Aldehyde C=O Stretch 1670 - 1700 Strong
ν(C=C), ν(C=N) Ring Skeletal Vibrations 1400 - 1600 Medium-Strong

Note: Predicted frequencies are based on typical values for the specified functional groups and data from similar heterocyclic structures.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to be prominent.

The C=O stretching band, while strong in the FTIR spectrum, would likely be weaker in the Raman spectrum. Conversely, the symmetric breathing modes of the pyrrolopyridine ring system, typically found between 1000 cm⁻¹ and 1400 cm⁻¹, are expected to be strong and sharp. Aromatic C-H stretching vibrations would also be visible above 3000 cm⁻¹. The analysis of both FTIR and FT-Raman spectra provides a more complete picture of the molecule's vibrational landscape. researchgate.netresearchgate.net

Table 2: Predicted FT-Raman Active Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
ν(C-H) Aromatic C-H Stretch 3000 - 3100 Strong
ν(C=O) Aldehyde C=O Stretch 1670 - 1700 Weak-Medium
ν(C=C), ν(C=N) Ring Skeletal Vibrations 1400 - 1600 Strong

Note: Predicted wavenumbers and intensities are based on general principles of Raman spectroscopy and data from analogous aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and multiplicities of signals, the connectivity and chemical environment of each atom can be mapped.

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five hydrogen atoms in the molecule.

Aldehyde Proton (-CHO): This proton is highly deshielded and should appear as a singlet far downfield, typically between δ 9.8 and 10.5 ppm.

Pyrrole N-H Proton: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange. It is expected to appear in the δ 11.0-13.0 ppm range.

Aromatic Protons:

The proton at the C2 position of the pyrrole ring is adjacent to the electron-withdrawing aldehyde group and is expected to be a singlet in the δ 8.0-8.5 ppm region.

The proton at the C4 position is on the pyridine (B92270) ring and ortho to the fluorine atom. It is expected to appear as a doublet due to coupling with the fluorine atom (³JHF) and potentially further splitting from the C6 proton. Its chemical shift would be in the aromatic region, likely around δ 8.3-8.7 ppm.

The proton at the C6 position is meta to the fluorine atom and is expected to appear as a doublet due to coupling with the C4 proton (³JHH). Its chemical shift is anticipated around δ 7.2-7.6 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
N-H 11.0 - 13.0 broad singlet -
CHO 9.8 - 10.5 singlet -
H4 8.3 - 8.7 doublet ³JHF ≈ 6-9 Hz
H2 8.0 - 8.5 singlet -

Note: Predictions are based on standard chemical shift values and coupling constants observed in substituted pyridines and pyrroles.

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons close to it due to C-F coupling. blogspot.com

Carbonyl Carbon (CHO): This carbon is the most deshielded and will appear far downfield, typically between δ 185 and 195 ppm.

Aromatic Carbons: The remaining seven carbons of the fused ring system will appear in the aromatic region (δ 100-160 ppm).

The carbon atom bonded to fluorine (C5) will show a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz, appearing as a doublet. magritek.com

Carbons ortho (C4, C6) and meta (C3a, C7) to the fluorine will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, leading to further multiplicities. magritek.com

The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the aldehyde group, and the fluorine atom.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C=O 185 - 195 Doublet (small) ⁴JCF ≈ 1-3
C5 155 - 165 Doublet ¹JCF ≈ 230-260
C7a 145 - 155 Singlet or small doublet ⁴JCF ≈ 1-3
C4 135 - 145 Doublet ²JCF ≈ 15-25
C3a 125 - 135 Doublet ³JCF ≈ 5-10
C2 120 - 130 Singlet -
C3 115 - 125 Doublet ⁴JCF ≈ 2-4

Note: Chemical shifts and coupling constants are estimates based on data for fluorinated pyridines and related heterocyclic systems. blogspot.commagritek.com

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It also features a very wide range of chemical shifts, making it highly sensitive to the local electronic environment. thermofisher.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine attached to a pyridine ring typically falls within the range of -90 to -130 ppm relative to a standard like CFCl₃. The signal's multiplicity will be determined by its coupling to nearby protons. The fluorine at the C5 position is expected to couple with the ortho proton at C4 (³JHF) and the meta proton at C6 (⁴JHF), likely resulting in a doublet of doublets.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)

Note: Chemical shift range is based on typical values for fluoropyridine derivatives. globalauthorid.com

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
7-azaindole-3-carbaldehyde

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecule's covalent framework. A suite of 2D NMR experiments would be employed to elucidate the structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For the target molecule, COSY would reveal correlations between the protons on the pyridine and pyrrole rings, confirming their connectivity. For instance, a cross-peak between the H6 and H7 protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the molecule. The aldehyde proton, for example, would show a correlation to the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH). Key HMBC correlations would be expected between the aldehyde proton (H-C=O) and carbon C3 of the pyrrole ring, as well as between the pyrrole N-H proton and adjacent carbons (C2, C3a, C7a), confirming the fusion of the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. NOESY is particularly useful for determining stereochemistry and conformation. In a planar molecule like this, NOESY can confirm through-space proximity, such as between the aldehyde proton and the H2 proton on the pyrrole ring.

Based on the structure, a set of expected 2D NMR correlations can be predicted, as detailed in the table below.

Table 1: Predicted 2D NMR Correlations for this compound
Proton (¹H)Expected COSY Correlations (H-H)Expected HSQC Correlation (C-H)Expected Key HMBC Correlations (C-H)
H-C=O-C=OC3
H2NHC2C3, C3a, C7a
H6H7C6C5, C7a, C4
H7H6C7C5, C7a
NHH2-C2, C3a, C7a

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of a closely related azaindole, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, offers significant insight into the expected molecular architecture. researchgate.net

The fused six-membered pyridine and five-membered pyrrole rings form a rigid, planar azaindole skeleton. researchgate.net In the crystal structure of the bromo-analogue, the planes of the two rings are nearly coplanar, with a very small dihedral angle between them. researchgate.net It is expected that this compound would also adopt an essentially planar conformation. The primary conformational flexibility would involve the orientation of the 3-carbaldehyde group relative to the pyrrole ring. The torsion angle defining this orientation would likely be close to 0° or 180° to maximize conjugation and minimize steric hindrance.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. For the target compound, several key interactions are anticipated:

Hydrogen Bonds: The pyrrole N-H group is a strong hydrogen bond donor, while the pyridine nitrogen (N4) is a strong acceptor. As seen in the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, molecules are expected to form centrosymmetric dimers through pairs of N—H···N hydrogen bonds. researchgate.net The aldehyde oxygen could also act as a hydrogen bond acceptor, potentially interacting with weaker C-H donors.

Halogen Bonds: The fluorine atom at the C5 position can act as a halogen bond donor or acceptor, participating in C—F···X interactions that influence crystal packing.

π-π Stacking: The planar, electron-rich aromatic system of the pyrrolo[3,2-b]pyridine core is highly conducive to π-π stacking interactions, which would play a significant role in stabilizing the crystal lattice.

Table 2: Crystallographic Data for Analogue 5-Bromo-1H-pyrrolo[2,3-b]pyridine researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionN—H···N hydrogen bonds forming dimers
PlanarityEssentially planar (r.m.s. deviation = 0.017 Å)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

For this compound, the molecular formula is C₈H₅FN₂O. HRMS analysis would provide an experimental mass that is extremely close to the calculated theoretical mass, confirming the elemental composition. Studies on related heterocyclic compounds have demonstrated the ability of HRMS to confirm molecular formulas with errors of less than 5 ppm.

In addition to exact mass, tandem mass spectrometry (MS/MS) experiments coupled with HRMS can elucidate the fragmentation pathways of the molecule upon ionization. This fragmentation pattern serves as a structural fingerprint. For the target compound, a plausible fragmentation pathway would involve initial loss of common neutral molecules. A primary fragmentation would likely be the loss of a carbon monoxide radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the aldehyde group. Subsequent fragmentation could involve the cleavage of the heterocyclic rings.

Table 3: Predicted HRMS Data for this compound
SpeciesFormulaCalculated Exact Mass (m/z)Predicted Fragmentation Origin
[M+H]⁺C₈H₆FN₂O⁺165.0464Protonated Molecular Ion
[M-CO+H]⁺C₇H₆FN₂⁺137.0515Loss of carbon monoxide from aldehyde
[M-HCN+H]⁺C₇H₅FNO⁺138.0355Loss of hydrogen cyanide from pyrrole ring

Computational Investigations of 5 Fluoro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde would involve the following analyses.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Given the presence of the carbaldehyde group, conformational analysis would be crucial. The rotation around the single bond connecting the carbaldehyde group to the pyrrolopyridine ring could lead to different conformers. DFT calculations would be used to determine the relative energies of these conformers and identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Table 1: Predicted Optimized Geometric Parameters for a Hypothetical Planar Conformer of this compound (Illustrative Data) This table is for illustrative purposes to show the type of data that would be generated from DFT calculations.

ParameterValue
C=O Bond Length~1.22 Å
C-C (Ring-Aldehyde) Bond Length~1.45 Å
C-F Bond Length~1.35 Å
N-H Bond Length~1.01 Å
C-C-O Bond Angle~124°
C-N-C Bond Angle (Pyrrole Ring)~108°

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. DFT calculations provide insights into the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO would likely be localized on the electron-rich pyrrolopyridine ring system, while the LUMO might be centered on the electron-withdrawing carbaldehyde group.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would reveal the distribution of electron density throughout the molecule, highlighting electronegative and electropositive regions.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting intermolecular interactions. researchgate.net The EPS map uses a color scale to indicate regions of negative potential (typically red), which are prone to electrophilic attack, and regions of positive potential (typically blue), which are susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine (B92270) ring, while positive potential might be found near the hydrogen atoms.

Prediction and Interpretation of Spectroscopic Data

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Simulated Vibrational Spectra (IR, Raman)

DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.govcardiff.ac.uk By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes can be obtained. Each mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds.

The simulated spectra for this compound would be expected to show characteristic peaks for the C=O stretch of the aldehyde, the N-H stretch of the pyrrole (B145914) ring, and various C-H and C-F stretching and bending modes. Comparing the simulated spectra with experimental data can help to confirm the structure of the synthesized compound. escholarship.orgnih.govuci.edu

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. nih.gov The calculations involve determining the magnetic shielding tensor for each nucleus in the molecule. These theoretical predictions can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules where signal overlap can be an issue. researchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data) This table is for illustrative purposes to show the type of data that would be generated from DFT calculations.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Aldehyde)~185
C-F~160 (with C-F coupling)
Pyrrole Ring Carbons~110-140
Pyridine Ring Carbons~120-150

Reaction Mechanism Studies

Computational studies on the reaction mechanisms involving this compound and its analogs provide fundamental insights into their chemical behavior. These investigations are crucial for predicting reaction outcomes and optimizing synthetic routes.

Elucidation of Transition States and Activation Energies

The study of reaction mechanisms at a molecular level involves the identification and characterization of transition states and the calculation of associated activation energies. For derivatives of pyrrolopyridines, computational methods such as Density Functional Theory (DFT) are employed to map the potential energy surface of a reaction. This allows for the precise location of transition state structures, which represent the highest energy point along the reaction coordinate.

Reaction Pathway Characterization and Energetics

Characterizing the entire reaction pathway provides a comprehensive energetic profile of a chemical transformation. This includes the energies of reactants, intermediates, transition states, and products. Computational chemistry allows for the exploration of various possible reaction pathways, helping to identify the most energetically favorable route.

In the synthesis of substituted pyrrolopyridines, such as in palladium-catalyzed cascade reactions, multiple mechanistic pathways can be envisioned. researchgate.net Computational modeling can help to distinguish between these possibilities by calculating the free energy profile for each proposed mechanism. This can reveal unexpected reaction pathways and provide a rationale for the observed product distribution. researchgate.net

Computational Insights into Chemo- and Regioselectivity

Many reactions involving heterocyclic compounds can yield multiple products due to the presence of various reactive sites. Computational chemistry is a powerful tool for predicting and explaining the chemo- and regioselectivity of such reactions. By comparing the activation energies for the formation of different possible products, the most likely outcome can be determined.

For example, in 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. rsc.org Computational analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can provide a qualitative understanding of the observed regioselectivity. Quantitative predictions can be made by calculating the activation barriers for the different possible cycloaddition pathways. rsc.org Similarly, for electrophilic substitution reactions on the pyrrolopyridine core, calculations can predict the most reactive position by analyzing the electron density distribution and the stability of the resulting intermediates.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to study the interaction of small molecules with receptors at a molecular level. While often used in drug discovery to investigate binding to clinical targets, these methods are also valuable for understanding fundamental molecular recognition processes.

In the context of this compound and its derivatives, docking studies can be used to predict their theoretical binding modes within the active sites of various macromolecules. This can provide insights into the types of non-covalent interactions that govern molecular recognition, such as hydrogen bonding, stacking interactions, and hydrophobic contacts. rsc.org For example, docking studies on pyrrolo[3,2-c]pyridine derivatives have shown interactions with tubulin, highlighting key hydrogen bonds and hydrophobic interactions. nih.gov Such studies can guide the design of molecules with specific recognition properties.

Exploration of Tautomerism and Isomerization Pathways

Heterocyclic compounds often exist as a mixture of tautomers, and understanding their relative stabilities and the pathways for their interconversion is crucial. Computational methods can accurately predict the energies of different tautomeric forms and the activation barriers for their isomerization.

For pyrazole (B372694) derivatives, which are structurally related to pyrrolopyridines, computational studies have been used to determine the relative stabilities of different tautomers and to correlate these with experimental spectroscopic data. mdpi.com Similar studies on this compound could elucidate the predominant tautomeric form in different environments and provide insights into its reactivity, as different tautomers can exhibit distinct chemical properties.

QSAR Descriptors and Computational Molecular Properties for Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. This is achieved by developing mathematical models based on a set of calculated molecular descriptors.

For pyrrolopyridine derivatives, various computational molecular properties can serve as QSAR descriptors. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the frontier molecular orbitals (HOMO and LUMO). These are often calculated using quantum mechanical methods. scispace.comresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational descriptors. scispace.comresearchgate.net

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity and is crucial for understanding how a molecule interacts with biological membranes and hydrophobic pockets of proteins. researchgate.netneliti.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

QSAR models based on these descriptors can provide valuable insights into the structure-activity relationships within a series of compounds. For example, a QSAR study on pyrrolo- and pyridoquinolinecarboxamides revealed that diuretic activity is influenced by descriptors such as logP, refractivity, dipole moment, volume, and surface area. researchgate.netneliti.comuran.ua Similar analyses for derivatives of this compound could guide the design of new compounds with tailored properties.

Below is an interactive table summarizing some of the key computational molecular properties that would be considered in a QSAR study of this compound and its derivatives.

Descriptor CategorySpecific DescriptorsRelevance to SAR
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesInfluences electrostatic interactions and reactivity.
Steric Molecular Volume, Surface Area, Molar RefractivityAffects binding affinity and accessibility to target sites.
Hydrophobic LogPGoverns solubility and membrane permeability.
Topological Connectivity Indices, Shape IndicesEncodes information about molecular size and branching.

By systematically varying the substituents on the this compound scaffold and calculating these descriptors, a robust QSAR model can be developed to predict the properties of novel derivatives.

Exploratory Research Applications and Future Directions for 5 Fluoro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde

Role as a Versatile Synthetic Intermediate and Building Block in Chemical Synthesis

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a fluorinated heterocyclic compound belonging to the pyrrolopyridine class of molecules. Its structure, featuring a reactive aldehyde group on a fused bicyclic aromatic system, makes it a valuable intermediate for the synthesis of more complex molecules. The presence of the fluorine atom can also impart unique physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets.

Construction of Complex Heterocyclic Scaffolds

The aldehyde functionality of this compound serves as a key handle for a variety of chemical transformations, enabling the construction of diverse and complex heterocyclic scaffolds. For instance, it can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and other intermediates that can be further cyclized to yield novel polycyclic systems.

Pyrrolopyridine derivatives are known to be key components in the development of pharmacologically active agents, including inhibitors of various kinases. rsc.orgnih.gov The synthesis of such complex molecules often relies on the stepwise elaboration of a core scaffold, and this compound is well-suited for this purpose.

Below is a table illustrating potential synthetic transformations of this compound for the construction of complex heterocyclic systems.

Reaction TypeReagent/CatalystResulting ScaffoldPotential Applications
Reductive AminationAmine, Reducing Agent (e.g., NaBH(OAc)₃)Substituted Aminomethyl-pyrrolopyridinesMedicinal Chemistry
Wittig ReactionPhosphonium YlideSubstituted Vinyl-pyrrolopyridinesMaterials Science, Medicinal Chemistry
Knoevenagel CondensationActive Methylene Compound, BaseSubstituted Acrylonitrile/Ester DerivativesPrecursors for further cyclization
Pictet-Spengler ReactionTryptamine Derivatives, AcidFused β-carboline SystemsNatural Product Synthesis, Medicinal Chemistry
Hantzsch Pyrrole (B145914) Synthesisβ-ketoester, Amine, AmmoniaSubstituted Pyrrole DerivativesSynthesis of Polyheterocyclic Systems

Development of Chemical Libraries for Screening Platforms

The versatility of this compound as a synthetic intermediate makes it an ideal building block for the creation of chemical libraries. These libraries, containing a large number of structurally related but distinct compounds, are essential for high-throughput screening campaigns aimed at identifying new drug candidates or other bioactive molecules.

By systematically reacting this compound with a diverse set of reactants, a library of pyrrolopyridine derivatives with varied substituents can be generated. The fluorine atom in the core structure can be particularly advantageous in this context, as it can lead to compounds with improved pharmacokinetic properties.

Design and Development of Advanced Materials Based on the Pyrrolopyridine Framework

The pyrrolopyridine framework, with its extended π-electron system, has potential applications in the field of materials science. The incorporation of a fluorine atom and the ability to further functionalize the molecule through the aldehyde group open up possibilities for the design of advanced materials with tailored electronic and optical properties.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): The pyrrolopyridine core could serve as a building block for organic semiconductors with suitable energy levels for use in OLEDs.

Organic Photovoltaics (OPVs): Derivatives of this compound could be explored as electron-acceptor or electron-donor materials in the active layer of organic solar cells.

Sensors: The pyrrolopyridine scaffold could be functionalized to create chemosensors that exhibit changes in their fluorescence or other properties upon binding to specific analytes.

Future Directions in Synthetic Methodology Development

Sustainable and Environmentally Benign Synthesis Routes

Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the use of greener solvents, catalysts, and reaction conditions that minimize waste and energy consumption. Multicomponent reactions, which allow for the formation of several bonds in a single step, are a promising approach in this regard. osi.lvmdpi.com

Application of Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govuc.pt These advantages include improved safety, better control over reaction parameters, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes.

Advancements in Spectroscopic and Structural Characterization Techniques

The unambiguous identification and detailed structural elucidation of novel compounds like this compound are foundational to exploring their chemical reactivity and potential applications. Modern spectroscopic techniques provide a powerful arsenal (B13267) for chemists to probe the molecular architecture and electronic properties of such molecules. While specific experimental data for this exact compound is not extensively published in public literature, we can infer its characteristic spectral features based on analyses of closely related pyrrolo-pyridine and fluorinated aromatic systems.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of the compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate gas-phase ions of the molecule, allowing for the precise measurement of its mass-to-charge ratio, which should correspond to its molecular formula, C₈H₅FN₂O.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule. Key vibrational bands expected for this compound would include N-H stretching frequencies for the pyrrole ring, C=O stretching for the aldehyde group, and C-F stretching vibrations, in addition to the characteristic aromatic C-H and C=C/C=N stretching and bending modes of the heterocyclic core.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Key Features
¹H NMR Signals for aldehyde, pyrrole, and pyridine (B92270) protons; H-F coupling.
¹³C NMR Resonances for all 8 carbons; large one-bond C-F coupling.
HRMS Accurate mass peak corresponding to the molecular formula C₈H₅FN₂O.
IR Spectroscopy N-H stretch, C=O stretch, C-F stretch, aromatic C-H and C=C/C=N stretches.

Synergistic Integration of Computational and Experimental Research

The integration of computational chemistry with experimental studies provides a deeper understanding of molecular properties and reactivity, often guiding synthetic efforts and the interpretation of analytical data. Density Functional Theory (DFT) is a particularly powerful computational method for investigating the electronic structure, geometry, and spectroscopic properties of organic molecules. nih.gov

Geometry Optimization and Structural Parameters: DFT calculations can predict the ground-state geometry of this compound with high accuracy. These calculations can provide bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available, or serve as reliable predictions in its absence. researchgate.net

Prediction of Spectroscopic Properties: A key area of synergy is the prediction of spectroscopic data. DFT calculations can be used to compute NMR chemical shifts, which, when compared with experimental spectra, can aid in the definitive assignment of complex signals. nih.gov Similarly, theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra to help assign specific absorption bands to particular molecular motions. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. researchgate.net

Analysis of Molecular Orbitals and Reactivity: Computational methods allow for the visualization and analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and distributions of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic properties, and potential as a building block in materials science. For instance, the calculated HOMO-LUMO gap can provide an estimate of the molecule's kinetic stability and electronic excitation energy. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

This synergistic approach, where experimental results validate and refine computational models, and computational insights guide experimental design, is crucial for accelerating the exploration of novel compounds like this compound. acs.org

Broader Contributions to Fundamental Organic Chemistry and Heterocyclic Science

The study of this compound and its derivatives contributes significantly to the broader fields of organic and heterocyclic chemistry. The pyrrolo[3,2-b]pyridine scaffold, also known as 6-azaindole, is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere of indole, participating in key hydrogen bonding interactions with biological targets. alfa-chemistry.com

Influence of Fluorine Substitution: The incorporation of a fluorine atom into the azaindole scaffold has profound effects on the molecule's physicochemical properties. nih.gov Fluorine's high electronegativity can alter the acidity of the pyrrole N-H, influence the electron density distribution across the aromatic system, and impact the molecule's lipophilicity and metabolic stability. nih.gov Studying the reactivity of this fluorinated heterocycle provides valuable insights into the electronic effects of fluorine in such systems, which is crucial for the rational design of new drug candidates and functional materials. researchgate.net

Synthetic Utility as a Building Block: The aldehyde functional group at the 3-position of the pyrrole ring makes this compound a versatile synthetic intermediate. Aldehydes can undergo a wide array of chemical transformations, including oxidations, reductions, and various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. This allows for the elaboration of the core heterocyclic structure into a diverse library of more complex molecules, which can then be screened for various biological activities or used in the construction of advanced materials.

Advancements in Heterocyclic Chemistry: The synthesis and functionalization of azaindole systems are active areas of research in heterocyclic chemistry. alfa-chemistry.com Developing efficient synthetic routes to compounds like this compound and exploring their subsequent chemical transformations contribute to the toolbox of synthetic organic chemists. This knowledge facilitates the creation of new heterocyclic compounds with tailored properties, pushing the boundaries of what is possible in drug discovery and materials science. dur.ac.uk The unique electronic nature of the azaindole ring system, being a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents interesting challenges and opportunities in terms of regioselectivity in its reactions, furthering our fundamental understanding of heterocyclic reactivity.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and what reagents are critical for introducing the aldehyde group?

  • Methodology : Synthesis typically involves multi-step routes. A common approach includes: (i) Fluorination : Introducing fluorine at the 5-position via electrophilic substitution using fluorinating agents like Selectfluor® or N-fluoropyridinium salts under controlled pH and temperature. (ii) Formylation : The aldehyde group is introduced via Vilsmeier-Haack reaction (POCl3/DMF) or direct oxidation of a methyl group using MnO2. Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to avoid side reactions .
  • Key Optimization : Adjusting stoichiometry of fluorinating agents and reaction time minimizes byproducts like dihalogenated derivatives.

Q. How is the structure of this compound confirmed spectroscopically?

  • Characterization Workflow :
  • 1H/13C NMR : Distinct signals for the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine-coupled splitting patterns (e.g., J = 8–12 Hz for C-F coupling in aromatic regions).
  • HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C8H5FN2O: 164.0483).
  • XRD : Crystallographic data confirms regiochemistry and planarity of the pyrrolopyridine core .

Advanced Research Questions

Q. What role does the fluorine substituent play in modulating the compound’s reactivity and bioactivity?

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilic reactivity at the 3-carbaldehyde position, facilitating nucleophilic additions (e.g., Schiff base formation).
  • Biological Implications : Fluorine improves metabolic stability and binding affinity in kinase inhibitors by forming hydrophobic interactions with target proteins. Comparative studies show 5-fluoro analogs exhibit 2–3× higher potency than non-fluorinated derivatives in EGFR inhibition assays .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrrolo[3,2-b]pyridine derivatives?

  • Strategies : (i) Systematic Substitution : Synthesize analogs with varying substituents (e.g., Cl, Br, CF3) at the 5-position to isolate electronic vs. steric effects. (ii) Computational Modeling : DFT calculations (e.g., Mulliken charges, frontier molecular orbitals) predict reactive sites and validate experimental SAR trends. (iii) Data Normalization : Control for assay variability (e.g., cell-line specificity, incubation time) when comparing IC50 values .

Q. What are the challenges in achieving regioselective functionalization of the pyrrolo[3,2-b]pyridine core, and how can they be mitigated?

  • Challenges : Competing reactivity at N1, C2, and C6 positions due to electron-rich heteroaromatic systems.
  • Solutions :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block N1 during electrophilic substitutions.
  • Directed Metalation : Employ directing groups (e.g., –CONHR) to guide C–H activation at C4 or C7 via Pd-catalyzed cross-coupling .

Q. How does the solvent system influence the stability of this compound during storage and reactions?

  • Stability Studies :
  • Polar Aprotic Solvents : DMSO and DMF stabilize the aldehyde via hydrogen bonding but may promote decomposition at >40°C.
  • Storage Recommendations : Store at –20°C in anhydrous THF or dichloromethane with molecular sieves to prevent hydration or oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Resolution :
  • pH-Dependent Solubility : The aldehyde group’s protonation state (pKa ~3–4) drastically alters solubility. At pH >5, the deprotonated form exhibits higher aqueous solubility.
  • Experimental Validation : Compare logP values (e.g., experimental vs. predicted using ChemAxon) to identify discrepancies caused by impurities or hydration .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel flash columns with gradients of ethyl acetate/heptane (3:7 to 1:1) to separate polar byproducts.
  • Crystallization : Recrystallize from ethanol/water (8:2) to obtain high-purity crystals (>98% by HPLC) .

Advanced Applications

Q. How can this compound serve as a precursor in synthesizing fused heterocycles for medicinal chemistry?

  • Case Study : Condensation with hydrazines yields pyrazolo[3,4-b]pyridines, which are potent JAK2 inhibitors. Key steps: (i) Schiff base formation with hydrazine hydrate. (ii) Cyclization via microwave-assisted heating (120°C, 30 min) .

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5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.